1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one
Description
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an amino group, and a 4-methylbenzoyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[2-amino-3-(4-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQOTDPPUZKCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCN(C3)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[2,3-c]pyridine Core
The key step in the synthesis is the construction of the thieno[2,3-c]pyridine ring system. This is commonly achieved by cyclization reactions involving precursors such as 2-aminothiophene derivatives and pyridine-based substrates under controlled acidic or basic conditions. The cyclization can be facilitated by heating in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of catalysts or bases such as potassium hydroxide.
Introduction of the 4-Methylbenzoyl Group
After establishing the core heterocyclic framework, the 4-methylbenzoyl substituent is introduced via acylation. This step typically involves reacting the thienopyridine intermediate with 4-methylbenzoyl chloride under Friedel-Crafts acylation conditions. A Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to activate the acyl chloride, promoting electrophilic aromatic substitution on the thienopyridine ring.
Installation of the Ethanone Moiety
The ethanone group at the 6-position is incorporated through alkylation or acylation reactions involving chloroacetone or related reagents. This step is often performed under reflux in polar solvents with bases like potassium hydroxide to facilitate nucleophilic substitution.
Detailed Preparation Procedure (Generalized)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Cyclization | 2-aminothiophene derivative + pyridine derivative; base or acid catalyst; solvent: DMF or acetonitrile; temperature: room temp to reflux; time: 2-4 hours | Formation of thieno[2,3-c]pyridine core via intramolecular cyclization |
| 2. Acylation | 4-methylbenzoyl chloride; AlCl3 catalyst; solvent: dichloromethane or chloroform; temperature: 0°C to room temp; time: 1-3 hours | Introduction of 4-methylbenzoyl group by electrophilic aromatic substitution |
| 3. Alkylation/Acylation | Chloroacetone or equivalent; base: KOH; solvent: DMF; reflux; time: 2 hours | Attachment of ethanone substituent at the 6-position |
| 4. Purification | Recrystallization from suitable solvents (e.g., ethanol, DMF) | Isolation of pure final compound |
Analytical Confirmation
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical shifts consistent with the thienopyridine core and substituents.
- Mass Spectrometry (MS) : Confirms molecular weight (~314.41 g/mol).
- Infrared Spectroscopy (IR) : Detects characteristic functional groups such as amino, carbonyl, and aromatic rings.
- Elemental Analysis : Verifies the molecular formula C16H16N2O2S.
Research Findings and Reaction Insights
- The cyclization step is sensitive to reaction conditions; optimal yields are obtained when the reaction is performed under inert atmosphere with controlled temperature to prevent side reactions.
- The acylation step requires careful stoichiometric control of Lewis acid catalyst to avoid polyacylation or decomposition.
- The ethanone installation via alkylation shows higher efficiency when the base is strong and the reaction is refluxed in polar aprotic solvents.
- Purification by recrystallization yields a product with high purity suitable for further biological or chemical studies.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Thieno[2,3-c]pyridine Core Formation | 2-aminothiophene derivative, pyridine derivative, base/acid catalyst | DMF or acetonitrile, reflux or room temp, inert atmosphere | Moderate to good yield; critical for scaffold formation |
| 4-Methylbenzoyl Acylation | 4-methylbenzoyl chloride, AlCl3 | DCM or chloroform, 0°C to RT | High regioselectivity; avoid overacylation |
| Ethanone Group Introduction | Chloroacetone, KOH | DMF, reflux | Efficient alkylation; requires base excess |
| Purification | Recrystallization solvents | Ethanol or DMF | Yields pure compound for characterization |
Chemical Reactions Analysis
Types of Reactions
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Benzoyl Derivatives: Compounds with similar benzoyl groups but different core structures.
Uniqueness
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one (CAS Number: 1256257-71-2) is a thieno[2,3-c]pyridine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.4 g/mol
- InChI Code :
1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3
Synthesis
The synthesis of this compound involves several steps typical for thieno[2,3-c]pyridine derivatives. Initial reactions may include the condensation of appropriate amino and carbonyl compounds followed by cyclization to form the thieno structure. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one have shown effectiveness against various bacterial strains. A study highlighted that derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL against E. coli and Staphylococcus aureus .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : The compound has been tested against cancer cell lines such as HeLa and A549. IC50 values were reported at approximately 226 µg/mL and 242.52 µg/mL respectively, indicating moderate antiproliferative effects .
The biological activity of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one is thought to result from its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been implicated in the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The compound may bind to various receptors or proteins involved in cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have focused on the biological implications of thieno[2,3-c]pyridine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial effects against E. coli with MIC values of 62.5 µg/mL. |
| Study B | Showed significant inhibition of cancer cell lines with IC50 values around 226 µg/mL for HeLa cells. |
| Study C | Explored the compound's interaction with specific enzymes linked to antimicrobial resistance. |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve acylation efficiency.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
Q. Table 1. Synthetic Route Comparison
| Step | Method (Source) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | Acetic acid reflux | HCl | 65 | 90 |
| Acylation | AlCl₃ in DCM | AlCl₃ | 78 | 95 |
Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 170–190 ppm). The 4-methylbenzoyl group shows a singlet at δ 2.4 ppm (CH₃) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thienopyridine core.
- Mass Spectrometry : LC-ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 355.2) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98% by peak area).
How can computational modeling predict biological targets and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2). The 4-methylbenzoyl group shows hydrophobic interactions in ATP-binding pockets .
- MD Simulations : GROMACS for stability analysis (20 ns trajectories) to evaluate binding pose retention.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from the amino group) using Schrödinger .
How to resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Replication : Test in parallel using cell-based (e.g., MTT cytotoxicity) and enzymatic (kinase inhibition) assays.
- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Orthogonal Validation : Combine Western blot (target protein inhibition) with transcriptomics (RNA-seq) to confirm mechanism .
Example : Inconsistent IC₅₀ values in kinase assays may arise from ATP concentration differences. Use a fixed [ATP] (1 mM) for cross-assay comparisons .
How do structural modifications influence pharmacokinetics and selectivity?
Methodological Answer:
- SAR Studies :
- Replace 4-methylbenzoyl with electron-withdrawing groups (e.g., 4-Cl) to enhance metabolic stability.
- Introduce hydrophilic substituents (e.g., -OH) to improve solubility.
- ADME Profiling :
- logP Measurement : Shake-flask method (octanol/water) to assess lipophilicity.
- Microsomal Stability : Incubate with liver microsomes (CYP450 enzymes) to estimate half-life .
Q. Table 2. SAR of Analogous Compounds
| Modification | Bioactivity (IC₅₀) | Selectivity (Kinase Panel) |
|---|---|---|
| 4-CH₃ (Parent) | 120 nM (EGFR) | Low (Off-target at CDK2) |
| 4-Cl | 85 nM (EGFR) | High (>50-fold) |
What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Broth microdilution against S. aureus and E. coli (CLSI guidelines).
- Anticancer Screening :
- MTT Assay : Test cytotoxicity in HeLa and MCF-7 cells (48–72 hr exposure).
- Kinase Inhibition : ADP-Glo™ assay for EGFR/PI3K activity .
How to validate the mechanism of action in complex systems?
Methodological Answer:
- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis markers like BAX/BCL-2).
- Proteomics : SILAC-based quantification to track target protein modulation.
- CRISPR Knockout : Generate EGFR-KO cell lines to confirm on-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
